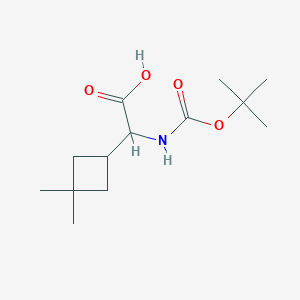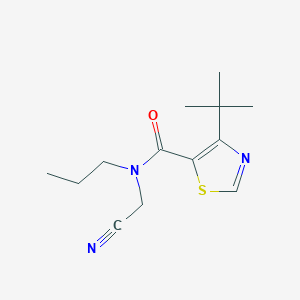
2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid, also known as Boc-D-Dcb-AcOH, is a chemical compound with numerous applications in scientific research. It is a derivative of the amino acid glycine and is commonly used in peptide synthesis.
Scientific Research Applications
Quantitative Cleavage and Determination
The tert-butyloxycarbonyl group, a key component in "2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid," has been utilized for quantitative cleavage from N-blocked amino acids and peptides. A known excess of perchloric acid solution in acetic acid facilitates the cleavage, yielding protonated amino groups and free perchloric acid. This process, followed by back titration, permits accurate determination of the tert-butyloxycarbonyl derivative, highlighting its importance in analytical chemistry and peptide research (Ehrlich-Rogozinski, 1974).
Peptide Backbone Modification
Research demonstrates the utility of the tert-butyloxycarbonyl group in the modification of peptide backbones. This includes C-alkylation of peptides containing specific residues, showcasing the versatility of this group in creating peptides with modified backbones. Such modifications are pivotal in the development of novel peptides with potential therapeutic applications (Matt & Seebach, 1998).
Synthesis of Amino Acid Derivatives
The tert-butyloxycarbonyl group plays a critical role in the synthesis of a wide variety of N-protected amino acid derivatives. This method provides high yields under mild conditions, contributing significantly to the synthesis of complex organic molecules. The process opens up pathways for synthesizing amino acid derivatives that might be challenging to prepare through other methods, underscoring the group's value in organic synthesis (Chevallet et al., 1993).
Polymer Science Applications
In polymer science, the tert-butyloxycarbonyl group has been employed in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers undergo polymerization to form polymers with potential applications in various fields, including materials science. The study of these polymers' properties, such as their helical conformation, is crucial for developing new materials with specific characteristics (Gao, Sanda, & Masuda, 2003).
Catalysis and Green Chemistry
The tert-butyloxycarbonyl group's applications extend to catalysis and green chemistry. It has been used efficiently for the N-tert-butoxycarbonylation of amines using environmentally benign catalysts. This process highlights the group's role in developing more sustainable and eco-friendly chemical processes (Heydari et al., 2007).
properties
IUPAC Name |
2-(3,3-dimethylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-13(4,5)7-8/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRSQIZKSSVXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)



![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)


![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)
![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2917534.png)
